An In-depth Technical Guide to 1-Naphthyltrimethoxysilane: Chemical Structure and Properties
An In-depth Technical Guide to 1-Naphthyltrimethoxysilane: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Naphthyltrimethoxysilane. The information is intended to support researchers and scientists in leveraging the unique characteristics of this organosilane compound in their work.
Chemical Structure and Identification
1-Naphthyltrimethoxysilane is an organosilane featuring a naphthyl group and three methoxy groups attached to a central silicon atom.[1] The presence of the bulky, aromatic naphthyl group and the hydrolyzable methoxy groups imparts a unique combination of organic and inorganic reactivity.
Chemical Structure:
Figure 1: 2D Chemical Structure of 1-Naphthyltrimethoxysilane.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Naphthyltrimethoxysilane is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃Si |
| Molecular Weight | 248.35 g/mol |
| CAS Number | 18052-76-1 |
| Appearance | White to off-white crystalline solid or liquid |
| Melting Point | 33-35 °C |
| Boiling Point | 150 °C at 2 mmHg |
| Density | 1.09 g/cm³ |
| Refractive Index | 1.556 |
| Solubility | Soluble in organic solvents, reacts with water |
Chemical Properties and Reactivity
The key chemical feature of 1-Naphthyltrimethoxysilane is the reactivity of its methoxy groups, which readily undergo hydrolysis and condensation reactions. This property allows for the formation of a stable siloxane network (Si-O-Si) and covalent bonding to hydroxylated surfaces.
Hydrolysis and Condensation
The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (Si-OH) groups. This reaction can be catalyzed by either acids or bases. The resulting silanols are highly reactive and can condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds.
The overall process can be summarized in two main steps:
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Hydrolysis: The methoxy groups are replaced by hydroxyl groups.
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Condensation: The silanol groups react with each other or with surface hydroxyls to form a cross-linked network.
Figure 2: Hydrolysis and condensation pathway of 1-Naphthyltrimethoxysilane.
Experimental Protocols
The ability of 1-Naphthyltrimethoxysilane to form robust, covalently bound layers makes it a valuable reagent in surface modification and the synthesis of organic-inorganic hybrid materials. Below are generalized protocols for these applications.
Surface Modification of a Hydroxylated Substrate (e.g., Glass, Silica)
This protocol outlines the general steps for creating a self-assembled monolayer of 1-Naphthyltrimethoxysilane on a hydroxyl-bearing surface.
Materials:
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Substrate (e.g., glass slide, silica nanoparticles)
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1-Naphthyltrimethoxysilane
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Anhydrous toluene or other suitable anhydrous organic solvent
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Ethanol
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Deionized water
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Nitrogen or Argon gas supply
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Oven
Procedure:
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Substrate Cleaning and Activation:
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Thoroughly clean the substrate by sonication in a sequence of deionized water, and ethanol to remove organic contaminants.
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Dry the substrate under a stream of nitrogen or in an oven.
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To ensure a high density of surface hydroxyl groups, the substrate can be activated by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
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Silanization:
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In a moisture-free environment (e.g., a glovebox or under an inert atmosphere), prepare a 1-5% (v/v) solution of 1-Naphthyltrimethoxysilane in anhydrous toluene.
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Immerse the activated substrate in the silane solution.
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Allow the reaction to proceed for 2-12 hours at room temperature or elevated temperature (e.g., 60-80 °C) with gentle agitation.
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Washing and Curing:
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Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
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Further rinse with ethanol and then deionized water.
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Dry the coated substrate under a stream of nitrogen.
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To promote the formation of a stable cross-linked siloxane network, cure the substrate in an oven at 110-120 °C for 1-2 hours.
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Synthesis of 1-Naphthyl-functionalized Hybrid Material via Sol-Gel Process
This protocol describes a general approach to synthesizing a hybrid material where 1-Naphthyltrimethoxysilane is co-condensed with a silica precursor like tetraethyl orthosilicate (TEOS).
Materials:
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1-Naphthyltrimethoxysilane
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Tetraethyl orthosilicate (TEOS)
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Ethanol
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Deionized water
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Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
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Sol Preparation:
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In a suitable reaction vessel, mix 1-Naphthyltrimethoxysilane, TEOS, and ethanol in the desired molar ratio.
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In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).
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Hydrolysis and Condensation:
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Slowly add the catalyst solution to the stirred alkoxide solution. The mixture may initially be biphasic but should become homogeneous as hydrolysis proceeds.
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Continue stirring the solution at room temperature. The time required for gelation will depend on the specific reaction conditions (catalyst, water content, temperature).
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Aging and Drying:
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Once the solution forms a gel, cover the container and allow it to age for a period of time (typically 24-72 hours). During aging, the siloxane network continues to strengthen.
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Dry the gel to remove the solvent and by-products. This can be done by slow evaporation at room temperature or by controlled heating. For materials where porosity is critical, supercritical drying may be employed to produce an aerogel.
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Post-treatment:
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The dried gel can be further heat-treated (calcined) at elevated temperatures to remove any remaining organic residues and to consolidate the inorganic network. The final properties of the hybrid material will be highly dependent on the calcination temperature and atmosphere.
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Spectral Properties
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Naphthyltrimethoxysilane is expected to show distinct signals for the aromatic protons of the naphthyl group and the methyl protons of the methoxy groups.
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Aromatic Protons (Naphthyl Group): A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment of each proton.
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Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.5-4.0 ppm, integrating to nine protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
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Aromatic Carbons (Naphthyl Group): Multiple signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the silicon atom will likely be shifted further downfield.
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Methoxy Carbon (-OCH₃): A single peak around δ 50-55 ppm.
FT-IR Spectroscopy
The infrared spectrum is useful for identifying the key functional groups.
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Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
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Aliphatic C-H Stretching (in -OCH₃): Medium to strong bands just below 3000 cm⁻¹ (around 2840-2950 cm⁻¹).
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Aromatic C=C Stretching: Several sharp bands in the 1450-1600 cm⁻¹ region.
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Si-O-C Stretching: Strong, characteristic bands in the 1000-1100 cm⁻¹ region.
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Si-C Stretching: A weaker band typically found in the 700-800 cm⁻¹ range.
After hydrolysis, the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance or reduction in the intensity of the Si-O-C bands would indicate the formation of silanol groups. Upon condensation, the formation of a broad and strong Si-O-Si stretching band between 1000 and 1100 cm⁻¹ is expected.
Applications
The unique properties of 1-Naphthyltrimethoxysilane make it suitable for a variety of applications, including:
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Adhesion Promoter: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates in composites, adhesives, and coatings.[1]
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Surface Modifier: It can be used to impart hydrophobicity and alter the surface energy of materials.
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Precursor for Hybrid Materials: It serves as a building block for the synthesis of organic-inorganic hybrid materials with tailored optical, mechanical, and thermal properties.
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Component in Sol-Gel Coatings: It can be incorporated into sol-gel formulations to create functional coatings with enhanced durability and specific surface properties.
